molecular formula C8H4Br2 B13588478 1,2-Dibromo-4-ethynylbenzene

1,2-Dibromo-4-ethynylbenzene

Cat. No.: B13588478
M. Wt: 259.92 g/mol
InChI Key: KQGMSDQTSDSZSL-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-ethynylbenzene:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-ethynylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of ethynylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through the formation of a benzenonium intermediate, followed by the substitution of hydrogen atoms with bromine atoms .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4-ethynylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethynylbenzene or other hydrogenated derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1,2-Dibromo-4-ethynylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-ethynylbenzene involves its interaction with various molecular targets and pathways. The bromine atoms and ethynyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, resulting in a wide range of chemical transformations. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules .

Comparison with Similar Compounds

    1,4-Dibromo-2-ethynylbenzene: Similar structure but with different bromine atom positions.

    1-Bromo-4-ethynylbenzene: Contains only one bromine atom.

    1,2-Dibromo-4-nitrobenzene: Contains a nitro group instead of an ethynyl group.

Uniqueness: 1,2-Dibromo-4-ethynylbenzene is unique due to the specific positioning of the bromine atoms and the ethynyl group on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H4Br2

Molecular Weight

259.92 g/mol

IUPAC Name

1,2-dibromo-4-ethynylbenzene

InChI

InChI=1S/C8H4Br2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H

InChI Key

KQGMSDQTSDSZSL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)Br)Br

Origin of Product

United States

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